molecular formula C18H23BrNO4P B11580176 Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate

Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate

Cat. No.: B11580176
M. Wt: 428.3 g/mol
InChI Key: MQHSSHWUSDJLQY-UHFFFAOYSA-N
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Description

Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then reacted with diethyl phosphite under catalytic conditions to yield the desired phosphonate . The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of eco-friendly catalysts and solvents can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives. Additionally, the combination of the bromine and methoxy groups can enhance the compound’s biological activity and specificity .

Properties

Molecular Formula

C18H23BrNO4P

Molecular Weight

428.3 g/mol

IUPAC Name

N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-4-methoxyaniline

InChI

InChI=1S/C18H23BrNO4P/c1-4-23-25(21,24-5-2)18(14-6-8-15(19)9-7-14)20-16-10-12-17(22-3)13-11-16/h6-13,18,20H,4-5H2,1-3H3

InChI Key

MQHSSHWUSDJLQY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC=C(C=C2)OC)OCC

Origin of Product

United States

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